

# Application Notes and Protocols for the Synthesis of Tetrazole-Containing Sartans

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## Compound of Interest

Compound Name: **5-Phenyl-1H-tetrazole**

Cat. No.: **B099889**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of sartans that feature a tetrazole moiety. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

## Introduction

Sartans, a class of angiotensin II receptor blockers (ARBs), are widely used in the treatment of hypertension and other cardiovascular diseases. A key structural feature of many potent sartans, including losartan, valsartan, and candesartan, is the presence of a tetrazole ring. This acidic heterocycle is a bioisostere of a carboxylic acid group and plays a crucial role in the binding of these drugs to the AT1 receptor. The synthesis of these complex molecules typically involves a multi-step sequence, with the formation of the biphenyl scaffold and the construction of the tetrazole ring being the most critical transformations. This application note details reliable and reproducible protocols for the synthesis of these important pharmaceutical agents.

## General Synthetic Strategies

The synthesis of tetrazole-containing sartans generally follows a convergent approach. The key steps involve:

- Formation of a biphenyl or a related biaryl core: This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.
- Introduction of the imidazole or other heterocyclic moiety: This is typically accomplished by alkylation of the appropriate heterocyclic precursor with a reactive benzyl halide derivative of the biphenyl core.
- Formation of the tetrazole ring: The tetrazole moiety is most commonly synthesized from a nitrile precursor via a [2+3] cycloaddition reaction with an azide source.
- Protection and deprotection of the tetrazole ring: To avoid side reactions in subsequent steps, the acidic proton of the tetrazole ring is often protected, for instance with a trityl group, which is then removed in the final step of the synthesis.

## Experimental Protocols

### Synthesis of Losartan

The synthesis of losartan is a well-established process. A common route involves the Suzuki coupling of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a suitable boronic acid derivative, followed by the formation of the tetrazole ring. More recent, greener approaches avoid the use of hazardous organotin reagents for the tetrazole formation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol: A Greener Approach to Losartan Synthesis[\[2\]](#)

#### Step 1: Suzuki-Miyaura Coupling to form 2-(p-tolyl)benzonitrile

- To a solution of 2-bromobenzonitrile and 4-methylphenylboronic acid in a 1:1 mixture of acetone and water, add potassium carbonate.
- Add a palladium nanoparticle (PdNP) catalyst.
- Stir the reaction mixture at 35°C for 24 hours.
- After completion of the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the biaryl intermediate.

#### Step 2: Benzylic Bromination

- Dissolve the 2-(p-tolyl)benzonitrile intermediate in acetonitrile.
- Add N-bromosuccinimide (NBS).
- Irradiate the mixture with a 9W LED lamp at 70°C for 2 hours.
- Upon completion, cool the reaction mixture and isolate the brominated product.

#### Step 3: Imidazole Coupling

- React the brominated intermediate with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in the presence of a base such as potassium carbonate in ethanol at 45°C for 24 hours.

#### Step 4: Reduction of the Aldehyde

- Reduce the aldehyde group of the coupled product using sodium borohydride in methanol.

#### Step 5: Tetrazole Formation

- To the nitrile precursor in n-butanol, add sodium azide and zinc bromide.
- Heat the reaction mixture to 100°C for 48 hours.
- After the reaction is complete, cool the mixture and acidify to precipitate losartan.
- The crude product can be purified by recrystallization.

## Synthesis of Valsartan

The synthesis of valsartan typically involves the alkylation of L-valine methyl ester, followed by acylation, and subsequent formation of the biphenyl tetrazole moiety.[\[4\]](#)[\[5\]](#)

#### Protocol: Synthesis of Valsartan via Negishi Coupling[\[5\]](#)

#### Step 1: Synthesis of Methyl N-pentanoyl-L-valinate

- To a suspension of L-valine methyl ester hydrochloride in dichloromethane, add triethylamine at 0°C.

- Add valeryl chloride and stir the mixture at 25°C for 1 hour.
- After the reaction, add water and separate the organic layer.
- Concentrate the organic layer to obtain the product.

#### Step 2: N-Alkylation

- To a solution of methyl N-pentanoyl-L-valinate and 1-bromo-4-(bromomethyl)benzene in tetrahydrofuran, add a 60% dispersion of sodium hydride in mineral oil.
- Reflux the reaction mixture for 1 hour.
- After cooling, dilute with ether and wash with saturated aqueous ammonium chloride and water.
- Dry the organic layer and concentrate it. Purify the residue by silica gel chromatography.

#### Step 3: Negishi Coupling and Deprotection

- In a separate flask, perform an ortho-metallation of 5-phenyl-1-trityl-1H-tetrazole with n-butyllithium at 25°C, followed by treatment with zinc chloride at -20°C to form the organozinc reagent.
- Couple the organozinc reagent with the N-alkylated product from Step 2 in the presence of a palladium catalyst (e.g., palladium acetate) and a suitable ligand (e.g., Q-phos) in tetrahydrofuran at 75°C.<sup>[5]</sup>
- Hydrolyze the resulting trityl-protected valsartan methyl ester with 3 N sodium hydroxide in methanol to yield valsartan.<sup>[5]</sup>

## Synthesis of Candesartan Cilexetil

The synthesis of candesartan often involves the construction of the benzimidazole core, followed by alkylation with a cyanobiphenyl moiety and subsequent tetrazole formation.<sup>[6][7][8]</sup>

Protocol: Synthesis of Candesartan from Cyano Intermediate<sup>[6]</sup>

### Step 1: Tetrazole Formation

- Dissolve ethyl 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-7-benzimidazolecarboxylate in N,N-dimethylformamide (DMF).
- Add sodium azide ( $\text{NaN}_3$ ) and zinc chloride ( $\text{ZnCl}_2$ ).
- Heat the reaction mixture to 160°C for 30 hours.<sup>[6]</sup>
- After cooling to room temperature, remove the DMF under reduced pressure.
- Add water and wash with toluene.
- Adjust the pH of the aqueous layer to 7 with 1N HCl to precipitate the product.
- Recrystallize the crude product from methanol to obtain pure candesartan.

## Data Presentation

The following tables summarize typical yields for the key reaction steps in the synthesis of various sartans. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Representative Yields in Losartan Synthesis

Step	Reaction	Reagents	Yield (%)	Reference
1	Suzuki-Miyaura Coupling	PdNPs, $\text{K}_2\text{CO}_3$	98	[2]
2	Benzylic Bromination	NBS, LED light	72	[2]
5	Tetrazole Formation	$\text{NaN}_3$ , $\text{ZnBr}_2$	-	[2]
-	Overall Yield	-	27	[3]

Table 2: Representative Yields in Valsartan Synthesis

Step	Reaction	Reagents	Yield (%)	Reference
1	Acylation	Valeryl chloride, Et <sub>3</sub> N	95	[5]
2	N-Alkylation	NaH	70	[5]
3	Negishi Coupling	Pd(OAc) <sub>2</sub> , Q-phos	80	[5]
-	Overall Yield	-	54	[4]

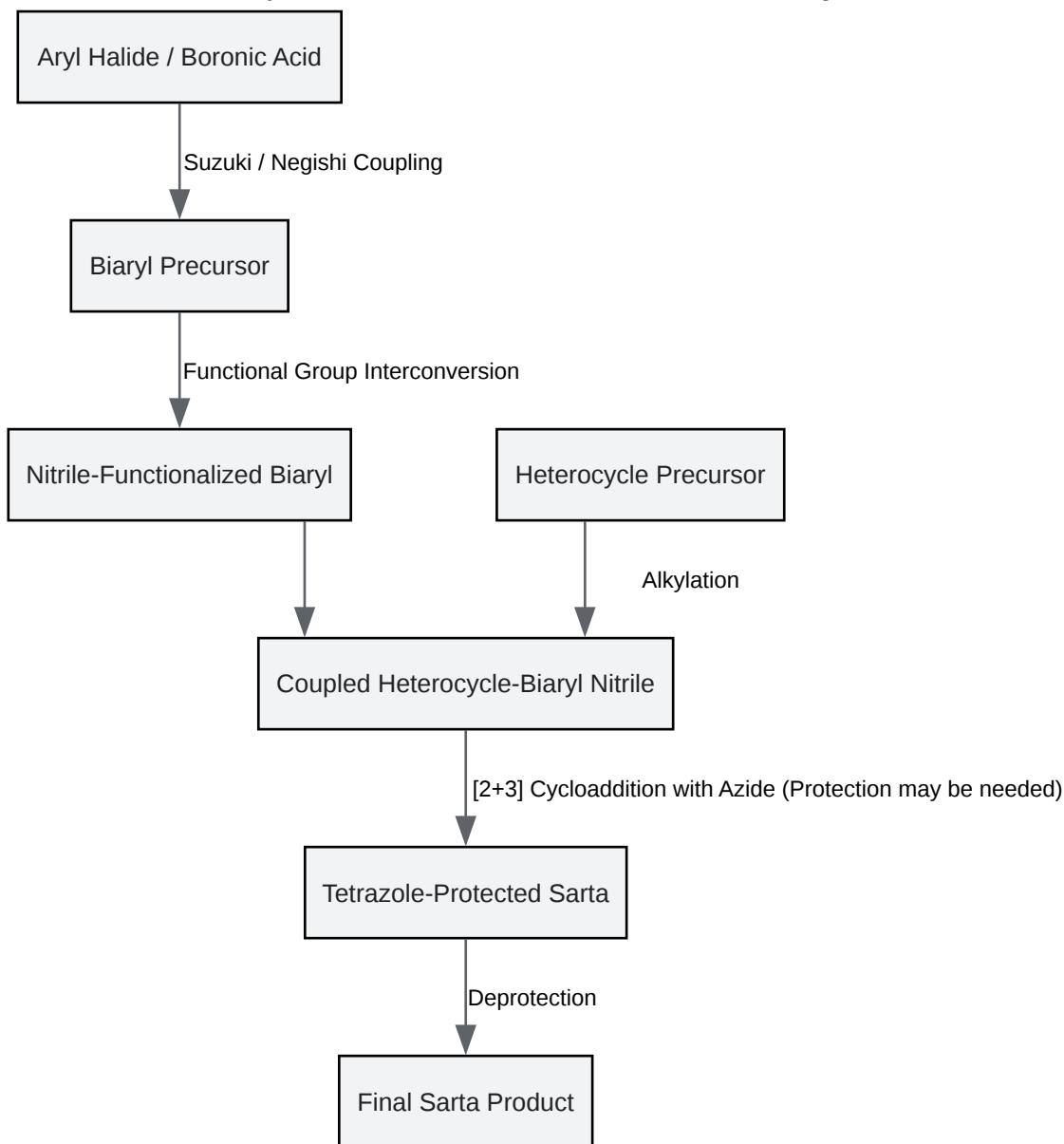
Table 3: Representative Yields in Candesartan Synthesis

Step	Reaction	Reagents	Yield (%)	Reference
1	Tetrazole Formation	NaN <sub>3</sub> , ZnCl <sub>2</sub>	67.1	[6]

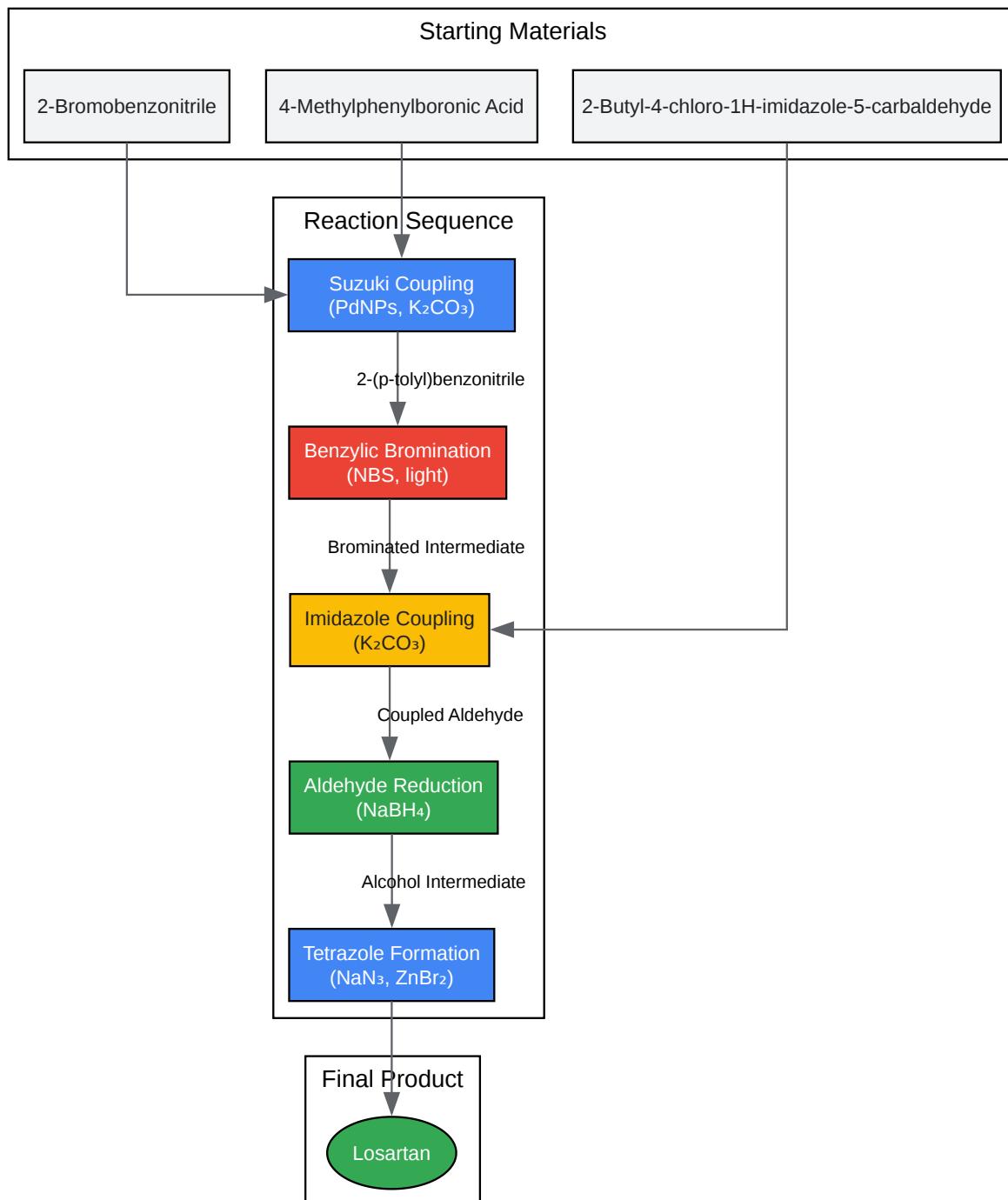
## Mandatory Visualization

The following diagrams illustrate the general synthetic workflow and a detailed reaction scheme for the synthesis of tetrazole-containing sartans.

## General Synthetic Workflow for Tetrazole-Containing Sartans



## Synthesis of Losartan via a Greener Route

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